Cas no 93472-22-1 (methyl 2-(1,3-thiazol-2-yl)propanoate)
methyl 2-(1,3-thiazol-2-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(thiazol-2-yl)propanoate
- methyl 2-(1,3-thiazol-2-yl)propanoate
- 2-thiazol-2-yl-propionic acid methyl ester
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- Inchi: 1S/C7H9NO2S/c1-5(7(9)10-2)6-8-3-4-11-6/h3-5H,1-2H3
- InChI Key: MLOXXMLFLNTMAL-UHFFFAOYSA-N
- SMILES: S1C=CN=C1C(C(=O)OC)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 151
- Topological Polar Surface Area: 67.4
methyl 2-(1,3-thiazol-2-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1139572-0.05g |
methyl 2-(1,3-thiazol-2-yl)propanoate |
93472-22-1 | 95% | 0.05g |
$202.0 | 2023-10-26 | |
| Enamine | EN300-1139572-0.1g |
methyl 2-(1,3-thiazol-2-yl)propanoate |
93472-22-1 | 95% | 0.1g |
$301.0 | 2023-10-26 | |
| Enamine | EN300-1139572-0.25g |
methyl 2-(1,3-thiazol-2-yl)propanoate |
93472-22-1 | 95% | 0.25g |
$431.0 | 2023-10-26 | |
| Enamine | EN300-1139572-0.5g |
methyl 2-(1,3-thiazol-2-yl)propanoate |
93472-22-1 | 95% | 0.5g |
$679.0 | 2023-10-26 | |
| Enamine | EN300-1139572-1.0g |
methyl 2-(1,3-thiazol-2-yl)propanoate |
93472-22-1 | 95% | 1g |
$871.0 | 2023-06-09 | |
| Enamine | EN300-1139572-2.5g |
methyl 2-(1,3-thiazol-2-yl)propanoate |
93472-22-1 | 95% | 2.5g |
$1707.0 | 2023-10-26 | |
| Enamine | EN300-1139572-5.0g |
methyl 2-(1,3-thiazol-2-yl)propanoate |
93472-22-1 | 95% | 5g |
$2525.0 | 2023-06-09 | |
| Enamine | EN300-1139572-10.0g |
methyl 2-(1,3-thiazol-2-yl)propanoate |
93472-22-1 | 95% | 10g |
$3746.0 | 2023-06-09 | |
| Enamine | EN300-1139572-1g |
methyl 2-(1,3-thiazol-2-yl)propanoate |
93472-22-1 | 95% | 1g |
$871.0 | 2023-10-26 | |
| Enamine | EN300-1139572-5g |
methyl 2-(1,3-thiazol-2-yl)propanoate |
93472-22-1 | 95% | 5g |
$2525.0 | 2023-10-26 |
methyl 2-(1,3-thiazol-2-yl)propanoate Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on methyl 2-(1,3-thiazol-2-yl)propanoate
Introduction to Methyl 2-(1,3-thiazol-2-yl)propanoate (CAS No. 93472-22-1)
Methyl 2-(1,3-thiazol-2-yl)propanoate, a compound with the chemical formula C7H10O2S, is a derivative of thiazole and has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound is identified by its CAS number 93472-22-1 and is being explored for its potential applications in drug development and biochemistry.
The molecular structure of Methyl 2-(1,3-thiazol-2-yl)propanoate consists of a thiazole ring fused with a propanoate moiety, which contributes to its distinct chemical behavior. The thiazole ring is a heterocyclic compound containing sulfur and nitrogen atoms, making it a versatile scaffold for various biological activities. The presence of the propanoate group enhances the compound's solubility and reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, there has been growing interest in thiazole derivatives due to their wide range of biological activities. These compounds have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Methyl 2-(1,3-thiazol-2-yl)propanoate is no exception and has been studied for its potential therapeutic effects. Research has indicated that this compound may interfere with essential cellular processes in pathogens, making it a promising candidate for developing new drugs.
One of the most intriguing aspects of Methyl 2-(1,3-thiazol-2-yl)propanoate is its interaction with biological targets. Studies have suggested that the thiazole ring can bind to specific proteins and enzymes involved in metabolic pathways. This binding can lead to the inhibition of these pathways, which may have therapeutic implications. For instance, researchers have explored its potential as an inhibitor of enzymes involved in cancer cell proliferation.
The pharmacokinetic properties of Methyl 2-(1,3-thiazol-2-yl)propanoate are also of great interest. Its molecular structure suggests that it may have good oral bioavailability and metabolic stability. These characteristics are crucial for a drug candidate as they ensure that the compound reaches its target site in sufficient concentrations and remains active for an appropriate duration. Further studies are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Recent advancements in computational chemistry have allowed researchers to predict the biological activity of Methyl 2-(1,3-thiazol-2-yl)propanoate with greater accuracy. Molecular docking studies have shown that this compound can bind to various targets with high affinity. These predictions provide a strong foundation for designing more effective derivatives with enhanced pharmacological properties.
The synthesis of Methyl 2-(1,3-thiazol-2-yl)propanoate involves multi-step organic reactions that require careful optimization. Researchers have developed efficient synthetic routes that maximize yield while minimizing byproducts. These synthetic strategies are crucial for producing sufficient quantities of the compound for further research and development.
In conclusion, Methyl 2-(1,3-thiazol-2-yl)propanoate (CAS No. 93472-22-1) is a promising compound with significant potential in pharmaceutical applications. Its unique structure and biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic uses for thiazole derivatives, compounds like Methyl 2-(1,3-thiazol-2-yl)propanoate are likely to play a crucial role in the development of novel drugs.
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